Fmoc-Lys-Ome
Description
Fmoc-Lys-OMe (Nα-9-fluorenylmethyloxycarbonyl-L-lysine methyl ester) is a protected lysine derivative widely used in peptide synthesis and drug delivery systems. The Fmoc group protects the α-amino group, while the methyl ester (OMe) modifies the carboxyl terminus, enhancing solubility and stability during solid-phase synthesis . Its applications span peptide chemistry, polymer science, and nanomedicine, particularly in constructing micellar drug carriers to reduce off-target toxicity (e.g., doxorubicin delivery) . Key synthetic routes include esterification of Fmoc-Lys-OH with methanol under acid catalysis (e.g., TMSCl) or coupling reactions in DMF/THF with pentafluorophenyl esters .
Properties
IUPAC Name |
methyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-27-21(25)20(12-6-7-13-23)24-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,24,26)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPOEEOUPWFEMT-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys-Ome typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Esterification: The carboxyl group of the protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl ester in Fmoc-Lys-OMe undergoes saponification under alkaline conditions. Calcium(II) iodide (CaI₂) has been identified as an effective protective agent for the Fmoc group during hydrolysis, enabling selective ester cleavage while preserving the Fmoc moiety .
Key Reaction Parameters
| Condition | Result | Yield | Fmoc Deprotection | Source |
|---|---|---|---|---|
| 1.5 eq. NaOH + 30 eq. CaI₂ | Hydrolysis of Fmoc-Lys(Boc)-OMe | 79.9% | 13.0% | |
| 19 eq. CaCl₂ + NaOH | Partial hydrolysis in iPrOH/H₂O | 52.3% | 11.0% |
Mechanistic Insight :
-
The reaction proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl.
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Ca²⁺ ions stabilize the Fmoc group by forming transient complexes, reducing β-elimination .
Reaction Pathway:
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Deprotonation : Piperidine abstracts the acidic α-hydrogen.
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β-Elimination : Releases CO₂ and dibenzofulvene.
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Scavenging : Piperidine traps dibenzofulvene, forming a stable adduct .
Critical Factors :
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Solvent Polarity : Higher polarity (e.g., DMF) accelerates deprotection.
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Temperature : Prolonged exposure to >25°C risks azide group decomposition in derivatives like Fmoc-Lys(N₃)-OH .
Side-Chain Functionalization
The ε-amino group of lysine in this compound can be modified for advanced applications:
Azide-Alkyne Cycloaddition
Fmoc-Lys(N₃)-OH (a related derivative) undergoes CuAAC or SPAAC for bioconjugation :
Reductive Methylation
This compound participates in reductive alkylation to produce monomethylated lysine derivatives :
Stability Under SPPS Conditions
This compound demonstrates robust stability during peptide synthesis:
| Parameter | Stability Outcome | Source |
|---|---|---|
| Acidic cleavage (TFA) | Boc/Alloc groups removed; Fmoc intact | |
| Basic conditions (pH 9) | No Fmoc degradation over 24 hours |
Limitations :
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Azide-functionalized derivatives (e.g., Fmoc-Lys(N₃)-OH) are sensitive to reducing agents .
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Methyl esters in hindered β-branched analogs (e.g., Fmoc-Ile-OMe) show lower hydrolysis yields .
Co-Assembly with Fmoc-Trp-OH
| Ratio (this compound : Fmoc-Trp-OH) | Gel Stability | Zeta Potential |
|---|---|---|
| 1:1 | High | -57 mV |
| 3:1 | Moderate | -47 mV |
Functional Outcomes :
Comparative Reactivity of Fmoc-Lys Derivatives
Scientific Research Applications
Peptide Synthesis
Overview
Fmoc-Lys-Ome is primarily utilized as a building block in peptide synthesis, especially in solid-phase peptide synthesis (SPPS). Its stability and ease of incorporation into peptide chains make it an essential component for creating complex peptides.
Case Study: Solid-Phase Synthesis
A study demonstrated the successful application of this compound in synthesizing long peptides through solid-phase methods. The compound was used to prepare resin-bound peptides, showcasing its effectiveness in assembling sequences with multiple amino acids under standard coupling conditions .
| Parameter | Details |
|---|---|
| Method | Solid-Phase Peptide Synthesis |
| Compound Used | This compound |
| Outcome | Efficient assembly of complex peptides |
Drug Development
Overview
In drug development, this compound is crucial for creating peptide-based pharmaceuticals. Its ability to form stable peptide bonds allows for the design of drugs that can target specific biological pathways effectively.
Application Example
Research indicates that this compound derivatives have been employed in developing peptide drugs aimed at treating various diseases by modulating biological functions. This application underscores its importance in pharmaceutical chemistry .
Bioconjugation
Overview
Bioconjugation involves attaching biomolecules to surfaces or other molecules to enhance drug delivery systems. This compound serves as a linker in these processes due to its reactive side chains.
Research Insights
Studies have highlighted the utility of this compound in bioconjugation techniques, which facilitate the attachment of therapeutic agents to targeting moieties, improving the specificity and efficacy of treatments .
| Bioconjugation Application | Details |
|---|---|
| Targeting Moieties | Antibodies, proteins |
| Benefits | Enhanced specificity and efficacy |
Material Science: Supramolecular Gels
Overview
this compound has been explored for creating supramolecular gels through co-assembly with other functionalized amino acids. These gels exhibit unique properties such as self-healing and reversible gelation.
Case Study: Hydrogel Formation
A study reported the formation of hydrogels using this compound in combination with other Fmoc-protected amino acids. The resulting gels displayed viscoelastic behavior and stability, making them suitable for various applications in soft materials .
| Hydrogel Characteristics | Details |
|---|---|
| Composition | This compound with other amino acids |
| Properties | Viscoelasticity, self-healing |
Neuroscience Research
Overview
this compound is also utilized in neuroscience research, particularly in studies related to neurotransmitter signaling and neurological disorders.
Application Insights
The compound aids researchers in understanding the mechanisms underlying neurotransmitter interactions, contributing to advancements in therapies for neurological diseases .
Mechanism of Action
The mechanism of action of Fmoc-Lys-Ome involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective peptide bond formation. Upon deprotection, the free amino group can participate in further reactions to form the desired peptide or protein sequence.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares Fmoc-Lys-OMe with structurally related lysine derivatives:
Key Differentiators
Protection Strategy :
- This compound’s methyl ester simplifies carboxyl activation in SPPS, whereas Fmoc-Lys(Boc)-OH enables orthogonal ε-amine protection for branched peptides . DDE-Lys(Fmoc)-OH allows sequential deprotection via hydrazine, enabling site-specific modifications .
- Glycosylated derivatives (e.g., Fmoc-Lys(Glc)-OH) introduce sugar moieties for glycomimetic applications, requiring RP-HPLC for isomer separation .
Solubility and Reactivity :
Applications :
- Drug Delivery : this compound-based PEG micelles reduce doxorubicin cardiotoxicity (e.g., serum CK levels: 538 U/L vs. 1,308 U/L in free DOX) .
- Fluorescent Labeling : Fmoc-Lys[5-FAM]-resin achieves C-terminal tagging without Trt protection, matching the purity of Trt-protected analogs .
- Bioorthogonal Chemistry : this compound reacts with chlorooxime ligation agents (e.g., AC-5) to form stable amide bonds for RNA proximity labeling .
Research Findings and Trends
- Toxicity Mitigation : this compound micelles lower myocardial injury markers (CK-MB: 53.6 U/L vs. 151.1 U/L in free DOX) and reduce Treg cell infiltration in lymphoma models .
- Polymer Science : Incorporation into β-sheet-driven copolymers enables pH-responsive folding, critical for smart drug carriers .
- Synthetic Advances : Use of LiOH selectively cleaves Fmoc groups while preserving methyl esters, enabling post-synthetic modifications .
Biological Activity
Fmoc-Lys-Ome, or Nα-Fmoc-L-lysine methyl ester hydrochloride, is a versatile amino acid derivative widely employed in peptide synthesis and bioconjugation applications. This compound is particularly significant in drug development and research related to neurotransmitter signaling. Its biological activity encompasses antimicrobial effects, hemolytic activity, and potential applications in drug delivery systems.
This compound is characterized by its chemical structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This configuration allows for selective reactions during peptide synthesis, facilitating the construction of complex peptide chains without unwanted side reactions. The compound's molecular formula is with a molecular weight of 368.43 g/mol .
Biological Activity
The biological activity of this compound can be summarized through its effects on antimicrobial properties and hemolytic activity.
Antimicrobial Activity:
Research indicates that this compound exhibits varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been determined for various derivatives of lysine, including this compound. In studies, it was found that substitutions at the lysine position can significantly alter the antimicrobial efficacy of peptides. For instance, peptides with ornithine or diaminobutyric acid (Dab) substitutions demonstrated comparable antimicrobial activity to those containing lysine .
Hemolytic Activity:
Hemolytic assays reveal that certain derivatives of this compound can induce hemolysis in human red blood cells. The degree of hemolysis correlates with the structural modifications made to the lysine residue. For example, peptides substituted with arginine showed enhanced hemolytic activity due to their increased interaction with cell membranes .
Case Studies
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Study on Structure-Activity Relationships:
A detailed study evaluated the effects of substituting lysine residues with various cationic amino acids. The findings indicated that while lysine is effective for antimicrobial action, its replacement with ornithine or arginine can enhance both stability against enzymatic degradation and membrane permeability, leading to increased cytotoxicity against target cells . -
Peptide Stability Against Proteolysis:
Investigations into the stability of this compound derivatives against proteolytic enzymes demonstrated that certain modifications could significantly prolong peptide lifespan in biological environments. Peptides containing ornithine were notably more stable than their lysine counterparts when exposed to proteinase K, suggesting potential for therapeutic applications where enzymatic degradation is a concern .
Data Tables
Table 1: Antimicrobial Activity of this compound Derivatives
| Peptide Derivative | MIC (µg/mL) against Gram-positive | MIC (µg/mL) against Gram-negative | Hemolytic Activity (%) |
|---|---|---|---|
| This compound | 12 | 25 | 30 |
| Fmoc-Orn-Ome | 10 | 20 | 25 |
| Fmoc-Arg-Ome | 15 | 18 | 50 |
Table 2: Stability of Peptides Against Proteinase K
| Peptide Derivative | Remaining Peptide (%) after 24h |
|---|---|
| This compound | 20 |
| Fmoc-Orn-Ome | 41 |
| Fmoc-Arg-Ome | 35 |
Q & A
Q. What is the role of Fmoc-Lys-Ome in solid-phase peptide synthesis (SPPS), and how should it be experimentally integrated?
this compound serves as a protected lysine derivative in SPPS, where the Fmoc group shields the α-amino group during elongation, while the methyl ester (OMe) protects the carboxyl side chain. To integrate it:
- Activate the carboxyl group using coupling reagents like HBTU/HOBt in DMF.
- Monitor coupling efficiency via Kaiser tests or FT-IR spectroscopy to confirm amine deprotection.
- Optimize reaction time (typically 1–2 hours) to minimize side reactions like aspartimide formation .
Q. How should this compound be stored to maintain stability during long-term experiments?
- Store as a lyophilized powder at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the methyl ester.
- In solution (e.g., DMF or DCM), aliquot and store at -80°C for ≤1 year to avoid degradation.
- Use moisture-free vials with desiccants to mitigate ester hydrolysis .
Advanced Research Questions
Q. What experimental strategies can mitigate incomplete coupling or side-chain deprotection during peptide chain elongation with this compound?
- Incomplete coupling : Increase molar equivalents of this compound (2.5–3.0 equiv) or switch to stronger activators (e.g., PyBOP instead of HBTU).
- Side-chain deprotection : Use orthogonal protecting groups (e.g., Boc for ε-amino group) and monitor piperidine deprotection steps via HPLC to detect premature cleavage.
- Aspartimide formation : Add 0.1 M HOBt to the deprotection solution to suppress racemization .
Q. How can researchers resolve contradictions in reported data on this compound’s stability under varying pH conditions?
- Perform controlled comparative studies using standardized buffers (pH 3–10) and analyze degradation via LC-MS or -NMR.
- Account for solvent effects: Ester hydrolysis accelerates in aqueous DMF vs. anhydrous DCM.
- Use kinetic modeling (e.g., pseudo-first-order rate constants) to quantify stability under specific conditions .
Q. What computational methods support the design of this compound derivatives with enhanced enzymatic stability?
- Employ density functional theory (DFT) to model steric and electronic effects of substituents on ester bond lability.
- Use molecular dynamics (MD) simulations to predict interactions with proteases (e.g., trypsin) and identify steric hindrance hotspots.
- Validate predictions with experimental protease susceptibility assays .
Methodological Frameworks
Q. How to design a robust experimental protocol for characterizing this compound’s purity and structural integrity?
- Purity : Use reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) and compare retention times to certified standards.
- Structural confirmation : Perform -NMR to verify ester carbonyl peaks (~170 ppm) and Fmoc aromatic signals (110–150 ppm).
- Quantitative analysis : Calibrate LC-MS with internal standards (e.g., Fmoc-Gly-OH) to minimize matrix effects .
What frameworks (e.g., FINER criteria) ensure research questions on this compound are hypothesis-driven and actionable?
Apply the FINER framework :
- Feasible : Ensure access to analytical tools (e.g., MALDI-TOF for peptide mass verification).
- Novel : Investigate understudied aspects like solvent isotope effects ( vs. ) on ester stability.
- Ethical : Adhere to institutional guidelines for handling hazardous reagents (e.g., piperidine).
- Relevant : Align with broader goals like optimizing SPPS for therapeutic peptide production .
Data Reporting and Reproducibility
Q. How to ensure reproducibility of this compound-based experiments across labs?
- Document detailed synthetic protocols (e.g., molar ratios, temperature gradients) in Supporting Information.
- Report batch-specific data (e.g., HPLC chromatograms, NMR spectra) for peer validation.
- Use IUPAC nomenclature and PubChem identifiers (e.g., CAS 71989-26-9 for analogs) to avoid ambiguity .
Q. What statistical approaches are suitable for analyzing variability in this compound coupling efficiency?
- Apply ANOVA to compare coupling yields across reaction conditions (e.g., reagent type, solvent).
- Use multivariate regression to identify dominant factors (e.g., steric hindrance vs. activation energy).
- Report confidence intervals (95% CI) for kinetic parameters to quantify uncertainty .
Conflict of Interest and Ethical Compliance
Q. How to address potential conflicts of interest when reporting industry-partnered research on this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
